![molecular formula C12H24N4O7 B12285657 5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid](/img/structure/B12285657.png)
5-(Diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Alpha-Fructose L-arginine is a compound formed by the combination of alpha-fructose, a simple sugar, and L-arginine, a semi-essential amino acid. This compound is of interest due to its potential applications in various fields, including medicine, nutrition, and biochemistry. Alpha-fructose is known for its role in energy metabolism, while L-arginine is involved in numerous physiological processes, including nitric oxide production and protein synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Alpha-Fructose L-arginine can be synthesized through the Maillard reaction, which involves the reaction between reducing sugars and amino acids. In this case, alpha-fructose reacts with L-arginine under controlled conditions to form the desired compound. The reaction typically requires a slightly acidic to neutral pH and moderate temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of Alpha-Fructose L-arginine can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Escherichia coli, can be used to produce L-arginine, which is then reacted with alpha-fructose to form the compound. This method allows for large-scale production with high yields and purity.
化学反应分析
Types of Reactions
Alpha-Fructose L-arginine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions include various derivatives of Alpha-Fructose L-arginine, such as oxidized or reduced forms, and substituted compounds with different functional groups.
科学研究应用
Alpha-Fructose L-arginine has several scientific research applications, including:
Chemistry: Used as a model compound to study the Maillard reaction and its implications in food chemistry.
Biology: Investigated for its role in cellular metabolism and its potential effects on cellular functions.
Medicine: Explored for its potential therapeutic effects, such as improving nitric oxide production and enhancing immune responses.
Industry: Utilized in the production of functional foods and dietary supplements due to its potential health benefits.
作用机制
The mechanism of action of Alpha-Fructose L-arginine involves its interaction with various molecular targets and pathways. L-arginine is known to be a precursor for nitric oxide synthesis, which plays a crucial role in vasodilation and cardiovascular health. The compound may also influence protein synthesis and cellular metabolism through its amino acid component.
相似化合物的比较
Similar Compounds
Similar compounds include:
Arginyl-fructose: Formed from the reaction of arginine and fructose, known for its antioxidant and antidiabetic properties.
Arginyl-fructosyl-glucose: Another Maillard reaction product with potential health benefits.
Uniqueness
Alpha-Fructose L-arginine is unique due to its specific combination of alpha-fructose and L-arginine, which may confer distinct physiological effects compared to other similar compounds
属性
分子式 |
C12H24N4O7 |
|---|---|
分子量 |
336.34 g/mol |
IUPAC 名称 |
5-(diaminomethylideneamino)-2-[(3,4,5,6-tetrahydroxy-2-oxohexyl)amino]pentanoic acid |
InChI |
InChI=1S/C12H24N4O7/c13-12(14)15-3-1-2-6(11(22)23)16-4-7(18)9(20)10(21)8(19)5-17/h6,8-10,16-17,19-21H,1-5H2,(H,22,23)(H4,13,14,15) |
InChI 键 |
UEZWWYVAHKTISC-UHFFFAOYSA-N |
规范 SMILES |
C(CC(C(=O)O)NCC(=O)C(C(C(CO)O)O)O)CN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


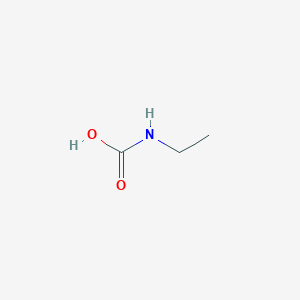
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B12285578.png)
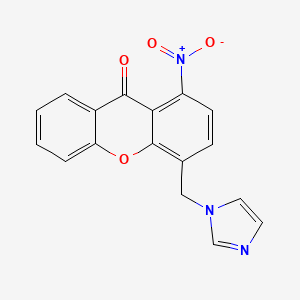
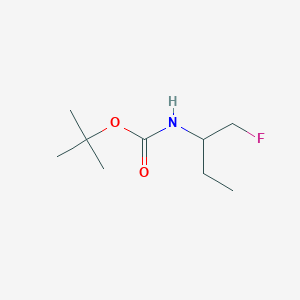
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285600.png)

![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![(S)-5-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B12285622.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
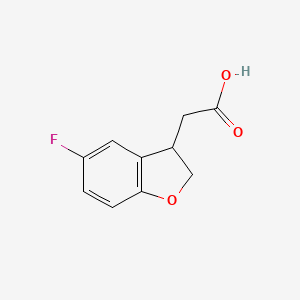

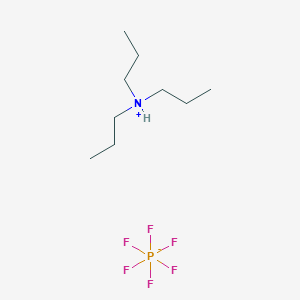
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)
